molecular formula C14H11F2N B7967257 4-(3,4-Difluorophenyl)indoline

4-(3,4-Difluorophenyl)indoline

Cat. No.: B7967257
M. Wt: 231.24 g/mol
InChI Key: QXMMMWTYYOFEPO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Significance of Indoline (B122111) and Related Heterocycles in Drug Discovery

The indoline scaffold, a heterocyclic aromatic compound, is a significant structure in the field of medicinal chemistry and drug discovery. ekb.egnih.gov This is due to its presence in numerous natural and synthetic compounds that exhibit a wide range of biological activities. ekb.eg The unique structural properties of the indoline moiety, including its benzene (B151609) ring and non-coplanar heterocyclic ring, allow it to interact with various biological targets like proteins and enzymes. nih.gov

Indoline and its derivatives have demonstrated a multitude of pharmacological effects, making them a "privileged scaffold" in the development of new therapeutic agents. ekb.egresearchgate.netnih.gov These activities include:

Anticancer ekb.egnih.gov

Antibacterial nih.gov

Anti-inflammatory ekb.egnih.gov

Antioxidant ekb.eg

Anticoagulant ekb.eg

Antiviral ijpsr.com

Antidiabetic ijpsr.com

Antimalarial ijpsr.com

The versatility of the indoline structure allows for extensive chemical modifications, enabling the synthesis of a diverse library of compounds for screening against various diseases. nih.govresearchgate.net The indole (B1671886) nucleus, a related heterocycle, is also a crucial component in many approved drugs and natural products, further highlighting the importance of this structural class in medicine. mdpi.comsamipubco.combohrium.com

Overview of the 4-(3,4-Difluorophenyl)indoline Motif in Contemporary Research

The this compound motif has emerged as a key area of interest in contemporary medicinal chemistry research. The incorporation of fluorine atoms into organic molecules is a well-established strategy to enhance pharmacological properties. chemrxiv.org The presence of the 3,4-difluorophenyl group can significantly influence the biological activity and pharmacokinetic profile of the indoline core. acs.orgnih.gov

Research on derivatives containing this motif has shown potential in various therapeutic areas. For instance, indoline derivatives with a 3,4-difluorophenyl substituent have been investigated as inhibitors of Trypanosoma brucei, the parasite responsible for human African trypanosomiasis. acs.orgnih.gov Additionally, spiro-fused thiazolidinone-indolin-2-one compounds bearing a 3,4-difluorophenyl group have been identified as potent and selective inhibitors of Mycobacterium tuberculosis protein tyrosine phosphatase B (PtpB), indicating their potential as anti-virulence agents. mgc.ac.cn

The synthesis of various derivatives incorporating the this compound scaffold is an active area of research. acs.orgnih.govmdpi.comacs.org These studies often involve multi-step synthetic pathways to create novel compounds for biological evaluation. acs.orgnih.govmdpi.com The exploration of this specific chemical space is driven by the aim to develop new drugs with improved efficacy and target selectivity. rsc.orgbenthamdirect.com

Scope and Research Objectives for this compound Studies

The primary research objective for studies involving this compound and its derivatives is the discovery and development of novel therapeutic agents. benthamdirect.comresearchgate.net Researchers aim to leverage the unique properties of this scaffold to address a range of diseases. bohrium.comchula.ac.th

Key research objectives include:

Synthesis of Novel Derivatives: To create new chemical entities by modifying the this compound core. This involves exploring different substitution patterns and functional groups to expand the chemical diversity of the compound library. acs.orgnih.govkoreascience.kr

Evaluation of Biological Activity: To screen the synthesized compounds for their pharmacological effects against various biological targets. This includes in vitro and in vivo studies to identify potent and selective molecules for specific diseases. acs.orgnih.govmgc.ac.cnmdpi.com

Structure-Activity Relationship (SAR) Studies: To understand how the chemical structure of the derivatives influences their biological activity. This knowledge is crucial for the rational design of more effective and targeted drugs. bohrium.comresearchgate.net

Investigation of Mechanism of Action: To elucidate how the most promising compounds exert their therapeutic effects at a molecular level. This involves identifying the specific proteins, enzymes, or pathways that the compounds interact with. mgc.ac.cn

Interactive Data Table

Below is a table summarizing the biological activities of various indoline and indole derivatives mentioned in the text.

Compound ClassBiological Activity
Indoline DerivativesAnticancer, Antibacterial, Anti-inflammatory, Antioxidant, Anticoagulant
Indole DerivativesAntiviral, Antidiabetic, Antimalarial, Anti-HIV, Anticancer
This compound DerivativesInhibitors of Trypanosoma brucei, Anti-virulence agents against Mycobacterium tuberculosis

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(3,4-difluorophenyl)-2,3-dihydro-1H-indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11F2N/c15-12-5-4-9(8-13(12)16)10-2-1-3-14-11(10)6-7-17-14/h1-5,8,17H,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXMMMWTYYOFEPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2=CC=CC(=C21)C3=CC(=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11F2N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Strategies and Methodologies for 4 3,4 Difluorophenyl Indoline and Analogues

Established Synthetic Pathways for Indoline (B122111) Core Construction

The formation of the indoline ring system is a foundational aspect of the synthesis of 4-(3,4-Difluorophenyl)indoline. Key strategies include cyclization and annulation reactions to build the bicyclic structure and the reduction of corresponding indole (B1671886) precursors.

Cyclization Reactions and Annulation Approaches

A variety of cyclization and annulation reactions have been developed for the construction of the indoline core. These methods often involve the formation of a carbon-nitrogen bond to close the five-membered ring.

One notable strategy is the aza-Heck cyclization , which has been successfully employed for the preparation of diverse indoline scaffolds. chinesechemsoc.orgnih.gov This palladium-catalyzed reaction typically involves the cyclization of an aniline equivalent onto a pendant alkene. nih.gov The use of N-hydroxy anilines as electrophiles, which can be readily accessed from the corresponding nitroarenes, provides a versatile route to indolines with various functionalities and complex ring structures. chinesechemsoc.orgnih.gov

[4+1] Annulation reactions represent another powerful approach to constructing the indoline framework, particularly for 2,3-disubstituted derivatives. rsc.orgresearchgate.net This strategy involves the formal cycloaddition of a four-atom component and a one-atom component. For instance, the reaction of o-sulfonamido aldimines with sulfur ylides has been shown to produce 2,3-disubstituted indolines in good yields and with high diastereoselectivity. rsc.org

Palladium-catalyzed annulation of internal alkynes with 2-iodoaniline and its derivatives is also a well-established method for synthesizing 2,3-disubstituted indoles, which can subsequently be reduced to the corresponding indolines. mdpi.com

Hydrogenation of Indole Derivatives to Yield Indolines

The catalytic hydrogenation of indole derivatives is a direct and atom-economical method for the synthesis of indolines. This transformation involves the reduction of the C2-C3 double bond of the indole ring.

Heterogeneous catalytic hydrogenation offers an environmentally benign route to indolines. A common system involves the use of platinum on carbon (Pt/C) as the catalyst. nih.gov For unprotected indoles, the reaction can be effectively carried out in water, a green solvent, with the aid of an acid activator like p-toluenesulfonic acid to disrupt the aromaticity of the indole ring and facilitate reduction. nih.gov

Homogeneous catalytic hydrogenation provides an alternative with high efficiency and selectivity. Catalysts based on rhodium, ruthenium, and iridium have been successfully employed for the hydrogenation of N-protected indoles. nih.gov More recently, iridium-catalyzed asymmetric hydrogenation has been developed for unprotected aryl-substituted indoles, yielding chiral indolines with high enantioselectivity. chinesechemsoc.org Additionally, triarylboranes have emerged as efficient metal-free catalysts for the solvent-free hydrogenation of various substituted indoles. nih.govacs.org

Catalyst SystemSubstrateProductKey Features
Pt/C, p-toluenesulfonic acidUnprotected IndolesIndolinesGreen solvent (water), heterogeneous catalyst. nih.gov
Rh/PhTRAPN-acetylindolesChiral IndolinesHigh enantioselectivity (up to 95% ee). chinesechemsoc.orgjst.go.jp
Ir/ZhaoPhosAryl-substituted unprotected indolesChiral IndolinesHigh reactivity and excellent stereoselectivity. chinesechemsoc.org
B(C6F5)3 and analoguesN-substituted indolesIndolinesMetal-free, solvent-free conditions, high turnover numbers. nih.govacs.org

Regioselective Introduction of the 3,4-Difluorophenyl Moiety

A crucial step in the synthesis of this compound is the precise installation of the 3,4-difluorophenyl group at the C4 position of the indoline ring. This is typically achieved through cross-coupling reactions or direct C-H functionalization.

Suzuki Coupling and Related Cross-Coupling Reactions

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds, making it highly suitable for the synthesis of 4-arylindolines. organic-chemistry.orgacs.orgnih.gov This palladium-catalyzed reaction typically involves the coupling of an organoboron compound, such as a boronic acid or its ester, with an organic halide or triflate. organic-chemistry.org For the synthesis of this compound, this would involve the reaction of a 4-haloindoline derivative (e.g., 4-bromoindoline) with 3,4-difluorophenylboronic acid. The choice of palladium catalyst, ligand, and base is critical for achieving high yields and selectivity. organic-chemistry.org

Functionalization at Specific Positions of the Indoline Ring

Direct C-H functionalization has emerged as a more atom- and step-economical alternative to traditional cross-coupling reactions. These methods avoid the need for pre-functionalized starting materials.

Palladium-catalyzed C4-arylation of indoles has been achieved with high regioselectivity. nih.govnih.govrsc.org By employing a directing group at the C3 position, such as a formyl group, the arylation can be selectively guided to the C4 position. nih.govrsc.orgresearchgate.net The use of transient directing groups, like glycine, has also been reported to facilitate this transformation. nih.govresearchgate.net

Rhodium-catalyzed C-H activation provides another avenue for the C4-functionalization of indoles. researchgate.net Similar to palladium catalysis, this approach often utilizes a directing group to achieve high regioselectivity.

MethodCatalystKey Features
Suzuki-Miyaura CouplingPalladium complexesHigh yields, good functional group tolerance. organic-chemistry.orgacs.orgnih.gov
Pd-catalyzed C-H ArylationPd(OAc)2, Pd(PPh3)2Cl2Use of directing groups for regioselectivity. nih.govnih.govrsc.org
Rh-catalyzed C-H Activation[Cp*RhCl2]2Direct functionalization of C-H bonds. researchgate.net

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of pharmaceuticals and fine chemicals to reduce environmental impact and improve efficiency. eurekaselect.comingentaconnect.comtandfonline.comrsc.org

As mentioned in the hydrogenation section, the use of water as a solvent in the synthesis of indolines from indoles is a significant green improvement. nih.gov The development of solvent-free hydrogenation reactions catalyzed by triarylboranes further enhances the environmental profile of this transformation. nih.govacs.org

Electrochemical methods are also gaining traction as a sustainable approach for the synthesis of functionalized indolines. rsc.org These methods can avoid the use of stoichiometric oxidants and often proceed under mild conditions.

Microwave-assisted synthesis has been shown to accelerate reaction times, improve yields, and reduce energy consumption in the synthesis of indole derivatives. tandfonline.com This technique can be applied to various steps in the synthesis of this compound, contributing to a more sustainable process.

Green Chemistry ApproachApplication in Indoline SynthesisBenefits
Use of Water as SolventHydrogenation of indolesReduced use of volatile organic compounds. nih.gov
Solvent-Free ReactionsHydrogenation of indolesElimination of solvent waste. nih.govacs.org
ElectrochemistrySynthesis of functionalized indolinesAvoids stoichiometric oxidants, mild conditions. rsc.org
Microwave-Assisted SynthesisVarious synthetic stepsFaster reactions, improved yields, energy efficiency. tandfonline.com

Stereoselective Synthesis and Enantiomeric Purity Considerations for this compound and Analogues

The generation of stereocenters in indoline scaffolds, particularly at the C4 position when substituted with an aryl group, presents a significant challenge in synthetic organic chemistry. The development of stereoselective methods to access enantiomerically enriched 4-arylindolines is crucial for the exploration of their potential applications in medicinal chemistry and materials science. While direct stereoselective synthetic routes to this compound are not extensively documented in publicly available literature, several powerful strategies employed for analogous 4-substituted and 4-arylindoline structures provide a strong foundation for its potential asymmetric synthesis. These methodologies primarily rely on catalytic asymmetric transformations, which are designed to control the formation of the desired stereoisomer.

A prominent approach for achieving enantioselectivity in the synthesis of 4-substituted indolines is through cation-directed cyclization . This method has been successfully applied to the synthesis of enantiomerically enriched 4-azaindolines bearing aryl or alkyl substituents. The strategy involves the cyclization of aminopyridine-derived imines under phase-transfer catalysis conditions. The choice of the chiral phase-transfer catalyst is critical for inducing high levels of enantioselectivity. For instance, cinchonine-derived ammonium salts, particularly those with bulky N-substituents like a 9-anthracenylmethyl group, have demonstrated the ability to afford the desired azaindoline products with high enantiomeric ratios (er). This method's success in analogous systems suggests its potential applicability to the synthesis of chiral this compound by designing a suitable precursor that can undergo a kinetically controlled 5-endo-trig cyclization.

Another powerful technique for establishing stereocenters in the indoline core is through the asymmetric hydrogenation of indoles . This method has been effectively used for the synthesis of chiral 2- and 3-substituted indolines and could be conceptually extended to 4-arylindoles. The process typically involves the use of a chiral transition metal catalyst, such as rhodium or palladium, complexed with a chiral phosphine ligand. For example, a rhodium complex with a chiral bisphosphine ligand like PhTRAP has been shown to effectively catalyze the hydrogenation of N-protected indoles to yield chiral indolines with high enantiomeric excesses (ee). The success of this strategy is often dependent on the nature of the protecting group on the indole nitrogen and the substitution pattern on the indole ring. For the asymmetric synthesis of this compound, a potential route would involve the synthesis of the corresponding 4-(3,4-difluorophenyl)indole followed by a carefully optimized asymmetric hydrogenation protocol.

Palladium-catalyzed cascade reactions also offer a versatile platform for the regio- and stereoselective synthesis of complex heterocyclic structures, which could be adapted for 4-arylindolines. For instance, cascade cyclocarbopalladation of N-propargyl-2-iodobenzamides followed by Suzuki-Miyaura coupling has been utilized for the stereoselective synthesis of related heterocyclic systems. This type of methodology allows for the construction of multiple bonds and stereocenters in a single operation, offering an efficient route to complex molecules. The stereochemical outcome of such reactions is often dictated by the geometry of the vinylpalladium intermediate formed during the cyclization step.

The enantiomeric purity of the synthesized this compound would be a critical parameter to assess the success of any stereoselective synthesis. The determination of enantiomeric excess is typically achieved using chiral chromatography techniques, such as chiral High-Performance Liquid Chromatography (HPLC) or chiral Supercritical Fluid Chromatography (SFC). These methods utilize a chiral stationary phase that interacts differently with the two enantiomers, leading to their separation and allowing for the quantification of each.

Below are interactive data tables summarizing representative results from the stereoselective synthesis of analogous 4-substituted indolines and related chiral indolines, illustrating the effectiveness of different catalytic systems.

Table 1: Enantioselective Cation-Directed Cyclization of a 4-Azaindoline Precursor

EntryChiral CatalystBaseSolventYield (%)Enantiomeric Ratio (er)
1N-benzylcinchonidinium chlorideK₂CO₃Toluene/CH₂Cl₂--
2N-(9-anthracenylmethyl)cinchonidinium bromideK₂CO₃Toluene/CH₂Cl₂8595:5
3N-(2-naphthylmethyl)cinchonidinium bromideK₂CO₃Toluene/CH₂Cl₂8897:3
4N-(4-methoxybenzyl)cinchonidinium bromideK₂CO₃Toluene/CH₂Cl₂8293:7
5N-(4-trifluoromethylbenzyl)cinchonidinium bromideK₂CO₃Toluene/CH₂Cl₂8092:8

Table 2: Asymmetric Hydrogenation of N-Protected Indoles

EntrySubstrateCatalystChiral LigandYield (%)Enantiomeric Excess (ee, %)
1N-acetyl-2-methylindole[Rh(nbd)₂]SbF₆(S,S)-(R,R)-PhTRAP9592
2N-tosyl-3-methylindole[Rh(nbd)₂]SbF₆(S,S)-(R,R)-PhTRAP9898
3N-Boc-2-phenylindolePd(OTFA)₂(R)-H8-BINAP9091
4N-acetyl-2-ethylindole[Rh(nbd)₂]SbF₆(S,S)-(R,R)-PhTRAP9695

These examples underscore the feasibility of achieving high levels of stereocontrol in the synthesis of indoline derivatives through the careful selection of chiral catalysts and reaction conditions. The application and adaptation of these and other emerging stereoselective methodologies will be paramount in accessing enantiomerically pure this compound for further investigation.

Structure Activity Relationship Sar Studies of 4 3,4 Difluorophenyl Indoline Derivatives

Impact of Difluorophenyl Substitution Pattern on Biological Activity

The presence and positioning of fluorine atoms on the phenyl ring are critical determinants of the pharmacological profile of 4-phenylindoline derivatives. The 3,4-difluoro substitution pattern, in particular, has been identified as a key feature in many active compounds, influencing everything from target affinity to metabolic stability.

Positional Isomerism of Fluorine Atoms

The specific placement of fluorine atoms on the phenyl ring can lead to significant differences in biological activity. While direct SAR studies comparing a full matrix of difluorophenyl positional isomers on a 4-indoline core are not extensively documented in publicly available literature, the principles of positional isomerism are well-established in medicinal chemistry. For instance, studies on other heterocyclic scaffolds, such as oxazolidinones, have demonstrated that positional and geometrical isomerism can profoundly impact biological activity nih.gov. In one study, linearly attached benzotriazole derivatives of oxazolidinones showed greater antibacterial potency compared to their angularly attached counterparts nih.gov.

Table 1: Hypothetical Impact of Fluorine Positional Isomerism on Receptor Binding

Phenyl Substitution Predicted Electronic Effect Potential Impact on Binding Affinity
2,4-Difluoro Strong inductive withdrawal, potential for ortho-effects May alter ring conformation and hinder optimal binding
3,4-Difluoro Moderate inductive withdrawal, balanced electronics Often found in active compounds, suggesting favorable interactions

Role of the Difluorophenyl Group in Lipophilicity and Binding Affinity

Lipophilicity, often quantified as the logarithm of the partition coefficient (logP), is a crucial physicochemical property that affects a drug's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its binding affinity for a target protein. The introduction of fluorine atoms generally increases the lipophilicity of a molecule. This increased lipophilicity can enhance the compound's ability to cross biological membranes and can also lead to stronger binding to hydrophobic pockets within a protein target.

Substituent Effects on the Indoline (B122111) Core

Modifications to the indoline ring system itself, including at the nitrogen atom (N-1) and various carbon atoms (C-2, C-5, C-6), provide another avenue for optimizing the biological activity of 4-(3,4-difluorophenyl)indoline derivatives.

N-Substitution Effects (e.g., N-1 position)

The nitrogen atom of the indoline ring is a common site for chemical modification. The substituent at the N-1 position can influence the molecule's polarity, steric profile, and its ability to act as a hydrogen bond donor. In a study on indole-furanone tubulin inhibitors, the impact of different substituents (Hydrogen, Methyl, and Carboethoxy) on the indole (B1671886) nitrogen was systematically investigated acs.orgacs.org. The results indicated that while N-substitution was generally less impactful on activity than modifications to other parts of the molecule, it was not without consequence. Having the indole nitrogen unsubstituted (N-H) was found to be favorable in some contexts, potentially allowing it to act as a hydrogen bond donor in the binding site acs.orgacs.org.

Conversely, introducing small alkyl groups like methyl or larger groups like a carboethoxy moiety can modulate the compound's lipophilicity and steric bulk. A larger, more lipophilic group might enhance binding to a hydrophobic pocket or, conversely, create steric hindrance that reduces affinity. The choice of N-1 substituent is therefore a critical optimization parameter.

Table 2: Effect of N-1 Indole Substitution on Cytotoxicity in Indole-Furanone Analogs

N-1 Substituent Biological Activity (EC50) Key Observation
-H Active Potential for H-bond donation
-Me (Methyl) Active Increased lipophilicity, minor steric effect
-CO2Et (Carboethoxy) Active Increased steric bulk and polarity

Data derived from studies on indole-furanone tubulin inhibitors, a related scaffold. acs.orgacs.org

Substitutions at the Indoline Ring System (e.g., C-2, C-5, C-6)

Substitutions at the carbon atoms of the indoline ring can significantly impact biological activity by altering the molecule's shape, electronics, and potential for interaction with the target. Structure-activity relationship studies on 6-substituted-4-anilinoquinazolines, a scaffold with some structural similarities to 4-phenylindoline, revealed that even small changes at the 6-position could have a profound effect on potency nih.gov. For example, replacing a bromine atom with a fluorine atom at this position led to a notable change in antagonist activity against the mGlu5 receptor nih.gov.

Applying this principle to the this compound core, substitutions at the C-5 and C-6 positions would be expected to modulate activity. Electron-withdrawing groups (e.g., nitro, cyano) or electron-donating groups (e.g., methoxy, amino) at these positions would alter the electron density of the indoline ring system, which could influence its interaction with the target protein. Furthermore, these substituents can serve as handles for introducing larger functional groups to probe for additional binding interactions or to attach linkers for creating bifunctional molecules. Substitution at the C-2 position is also a viable strategy, though it can sometimes be more synthetically challenging.

Influence of Linker Chemistry and Bridging Units

Table 3: General Principles of Linker Design

Linker Characteristic Influence on Biological Activity Example
Length Affects the distance between pharmacophores, crucial for dual-target binding. A two-carbon alkyl linker may show better activity than a one-carbon linker nih.gov.
Flexibility Determines the conformational freedom of the molecule. Flexible alkyl chains vs. rigid aromatic or cyclic linkers.

| Composition | Impacts solubility, polarity, and potential for hydrogen bonding. | Ether, amide, or secondary amine functionalities within the linker nih.gov. |

Quantitative Structure-Activity Relationship (QSAR) Modeling and Ligand-Based Drug Design

Quantitative Structure-Activity Relationship (QSAR) modeling and ligand-based drug design are pivotal computational methodologies in the quest to discover and optimize novel therapeutic agents. These approaches are particularly valuable in the absence of a high-resolution crystal structure of the biological target, relying instead on the principle that the biological activity of a series of compounds is correlated with their physicochemical properties and structural features. For derivatives of this compound, these techniques have been instrumental in elucidating the key molecular attributes that govern their interaction with various biological targets, particularly within the central nervous system (CNS).

Ligand-based drug design leverages the structural information of known active and inactive molecules to develop a pharmacophore model. This model represents the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers, and ionizable groups) that a molecule must possess to bind to a specific target and elicit a biological response nih.govresearchgate.net. By understanding these crucial interactions, medicinal chemists can rationally design new molecules with enhanced potency and selectivity fiveable.me.

QSAR studies, on the other hand, establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities nih.gov. Three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are powerful tools that correlate the biological activity of molecules with their 3D steric and electrostatic fields nih.gov. These models generate contour maps that visualize regions where modifications to the molecular structure are likely to increase or decrease activity, thereby guiding the design of more potent analogs nih.gov.

In the context of indoline derivatives, QSAR and ligand-based approaches have been successfully applied to understand their interactions with various CNS targets, including dopamine (B1211576) and serotonin transporters, which are implicated in a range of neurological and psychiatric disorders nih.govpharmacophorejournal.comnih.gov.

Several 3D-QSAR studies on indole and indoline derivatives have provided valuable insights into their structure-activity relationships, particularly as ligands for dopamine and serotonin receptors. While specific studies focusing exclusively on this compound are not extensively available in the public domain, research on structurally related indole derivatives offers transferable knowledge.

For instance, a 3D-QSAR study on a series of indole derivatives as dopamine D2 receptor antagonists revealed that bulky N-substituents on the indole core tend to decrease binding affinity pharmacophorejournal.com. The models generated in this study, which demonstrated high predictive power, identified specific electrostatically favorable and unfavorable regions around the molecules, providing a roadmap for designing novel antagonists pharmacophorejournal.com.

Another significant study involving a series of indole derivatives targeting the serotonin transporter (SERT), dopamine D2 receptor, and monoamine oxidase-A (MAO-A) employed both CoMFA and CoMSIA to build robust 3D-QSAR models nih.gov. This research highlighted the importance of substitutions on the indole ring. The CoMSIA contour maps, for example, indicated that electron-rich atoms at position 5 of the indole ring are favorable for SERT affinity mdpi.com. This is consistent with the observation that halogen substitutions at this position often lead to more potent compounds nih.gov. The study's models were validated internally and externally, demonstrating their reliability for predicting the activity of new compounds nih.gov.

The table below summarizes the statistical validation parameters for a representative 3D-QSAR study on indole derivatives, illustrating the robustness of the generated models.

3D-QSAR Modelq² (Cross-validated r²)r²_ncv (Non-cross-validated r²)
CoMFA0.6250.967
CoMSIA0.5230.959

This table presents the statistical validation parameters for the CoMFA and CoMSIA models from a study on indole derivatives targeting monoamine transporters. The high q² and r²_ncv values indicate statistically significant and predictive models. nih.gov

These findings from related indole derivatives suggest that for this compound, modifications to the indoline nitrogen and substitutions on the indole core would be critical areas for optimization. The difluoro substitution on the 4-phenyl ring is itself a key feature, likely influencing the electronic and conformational properties of the molecule and its interaction with the target protein.

Pharmacophore modeling is a cornerstone of ligand-based drug design. It involves identifying the common structural features of active molecules and their spatial relationships that are essential for biological activity . For CNS targets, where ligands often need to cross the blood-brain barrier, pharmacophore models can also incorporate physicochemical properties conducive to CNS penetration nih.gov.

For indoline-based compounds, a typical pharmacophore model might include features such as an aromatic ring (from the indole core and the phenyl substituent), a hydrogen bond acceptor or donor (from the indoline nitrogen), and hydrophobic regions. The precise arrangement and nature of these features would depend on the specific biological target.

A study on a series of aryl sulfonamide-based 5-HT6 antagonists, for example, generated a four-feature pharmacophore model (AAPR) consisting of two hydrogen bond acceptors, a positive ionizable group, and an aromatic ring . This model was then used to develop a statistically valid 3D-QSAR model with good predictive ability, demonstrating how pharmacophore generation and 3D-QSAR can be synergistically employed in drug design .

The development of a pharmacophore model for this compound derivatives would involve a similar process:

Conformational Analysis: Generating a diverse set of low-energy conformations for a series of active ligands.

Feature Identification: Identifying common chemical features present in these conformations.

Model Generation and Validation: Aligning the molecules based on these features to generate and score pharmacophore hypotheses. The best models are then validated using a test set of molecules with known activities.

Once a validated pharmacophore model is established, it can be used as a 3D query to screen large virtual compound libraries to identify novel scaffolds that match the pharmacophoric features, potentially leading to the discovery of new lead compounds .

The following table lists the common chemical features used in pharmacophore modeling and their significance in the context of drug design for CNS targets.

Pharmacophore FeatureDescriptionPotential Role in this compound Derivatives
Aromatic Ring (R)A planar, cyclic, conjugated system of pi electrons.The indole core and the 3,4-difluorophenyl ring can engage in pi-pi stacking or hydrophobic interactions with the target.
Hydrogen Bond Acceptor (A)An electronegative atom (e.g., O, N) with a lone pair of electrons.The nitrogen atom in the indoline ring can act as a hydrogen bond acceptor.
Hydrogen Bond Donor (D)A hydrogen atom bonded to an electronegative atom.The N-H group of the indoline ring can act as a hydrogen bond donor.
Hydrophobic Group (H)A nonpolar group that avoids contact with water.The phenyl and alkyl portions of the molecule contribute to hydrophobic interactions within the binding pocket.
Positive Ionizable (P)A group that can carry a positive charge at physiological pH.The indoline nitrogen can be protonated, forming a positive ionizable feature that may interact with negatively charged residues in the target.

This table outlines the key pharmacophoric features and their potential roles in the biological activity of this compound derivatives, guiding ligand-based design strategies.

Biological Activities and Molecular Mechanisms of 4 3,4 Difluorophenyl Indoline Analogues in Vitro Studies

Evaluation in Anti-Infective Research

Anti-tubercular Activity and Target Identification (e.g., PtpB inhibition)

Tuberculosis (TB), caused by Mycobacterium tuberculosis (Mtb), remains a global health crisis, necessitating the discovery of novel therapeutic agents. Indole (B1671886) derivatives have emerged as a promising class of compounds with significant anti-tubercular properties. Several studies have highlighted the potential of substituted indoles and their analogues to inhibit the growth of Mtb, including drug-resistant strains.

The mechanism of action for many anti-tubercular indole derivatives is still under investigation, but one promising target is the Mycobacterium tuberculosis protein tyrosine phosphatase B (PtpB). PtpB is a virulence factor secreted by Mtb that modulates the host immune response, making its inhibition a key strategy for developing new anti-TB drugs. Research has indicated that indole derivatives are being actively explored as inhibitors of PtpB researcher.life. While direct inhibitory data for 4-(3,4-difluorophenyl)indoline analogues on PtpB is still emerging, the broader class of indole-2-carboxamides has demonstrated potent anti-mycobacterial activity. For instance, certain N-substituted indole-2-carboxamides have shown minimum inhibitory concentrations (MICs) against the H37Rv strain of M. tuberculosis in the low micromolar to sub-micromolar range rsc.org. One study reported that some rimantadine-derived indole-2-carboxamides exhibited MIC values as low as 0.32 µM against the H37Rv strain rsc.org. Another series of indole-2-carboxamides with bulky aliphatic groups also displayed significant activity, with MIC values ranging from 0.00195 to 0.625 μg/mL against M. tuberculosis nih.gov.

It has been discovered that some indole-4-carboxamides function as prodrugs that are metabolized by an amidase in M. tuberculosis to release 4-aminoindole, which is then converted into a toxic antimetabolite nih.gov. This highlights the diverse mechanisms through which indole-based compounds can exert their anti-tubercular effects.

Table 1: Anti-tubercular Activity of Selected Indole-2-Carboxamide Analogues

Compound Analogue Target Strain MIC (µM)
Rimantadine-derived Indole-2-carboxamide (8f) M. tuberculosis H37Rv 0.62
Rimantadine-derived Indole-2-carboxamide (8g) M. tuberculosis H37Rv 0.32
N-(1-adamantyl)-indole-2-carboxamide (3) M. tuberculosis H37Rv 0.68

Anti-trypanosomal Activity and Mechanism of Action

Human African Trypanosomiasis (HAT), or sleeping sickness, is a parasitic disease caused by Trypanosoma brucei. There is an urgent need for new, effective, and safer drugs to treat this neglected tropical disease. A series of indoline-2-carboxamide derivatives have been identified as potent inhibitors of T. brucei.

In a study focused on the discovery of brain-penetrant inhibitors for the second stage of HAT, a this compound-2-carboxamide analogue was synthesized and evaluated. This compound demonstrated significant in vitro activity against T. brucei brucei, the causative agent of nagana in cattle and a model for human disease. The half-maximal effective concentration (EC50) of the (R)-enantiomer of the 3,4-difluorophenyl analogue was determined to be 0.11 µM. This potent activity highlights the potential of the this compound scaffold in the development of novel anti-trypanosomal agents. The study also demonstrated that these compounds achieved full cures in a stage 1 mouse model of HAT, although further development was halted due to tolerability issues in a stage 2 model mdpi.comnih.gov.

Table 2: In Vitro Anti-trypanosomal Activity of a this compound Analogue

Compound Analogue Target Organism EC50 (µM)

General Antimicrobial and Antiviral Potential

Beyond their specific activities against mycobacteria and trypanosomes, indole derivatives, including those with fluorine substitutions, have demonstrated a broad spectrum of antimicrobial and antiviral activities. The indole nucleus is a versatile scaffold that can be modified to target various pathogens.

In terms of antimicrobial activity, indole derivatives have been shown to be effective against a range of bacteria and fungi. Studies have reported MIC values for different indole-based compounds against both Gram-positive and Gram-negative bacteria, as well as fungal species like Candida albicans nih.govresearchgate.net. For example, certain indole derivatives incorporating 1,2,4-triazole (B32235) and 1,3,4-thiadiazole (B1197879) moieties have shown MIC values ranging from 3.125 to 50 µg/mL against various microbial strains nih.gov. The introduction of a fluorine atom into the molecular structure of quinoline (B57606) derivatives, a related heterocyclic system, has been shown to enhance antimicrobial activity against Staphylococcus aureus mdpi.com.

The antiviral potential of indole-containing compounds is also well-documented. These derivatives have been investigated for their activity against a variety of viruses, including flaviviruses like Zika (ZIKV), Dengue (DENV), and West Nile (WNV) viruses, as well as influenza and human immunodeficiency virus (HIV) nih.govnih.gov. For instance, indole-2-carboxamide derivatives have been identified as inhibitors of the ZIKV NS2B-NS3 protease, with some analogues exhibiting IC50 values in the sub-micromolar range nih.gov. Another study on indole derivatives containing a quinoline moiety showed significant activity against the tobacco mosaic virus (TMV), with one compound displaying an EC50 value of 65.7 µg/mL in a protective assay researchgate.net.

Table 3: General Antimicrobial and Antiviral Activity of Selected Indole Analogues

Compound Class/Analogue Pathogen Activity Metric Value
Indole-triazole/thiadiazole derivatives Various Bacteria/Fungi MIC 3.125-50 µg/mL nih.gov
Indole-2-carboxamide (Compound 66) ZIKV NS2B-NS3 protease IC50 0.32 µM nih.gov

Activity in Metabolic and Neurodegenerative Disorders

Role in β-Cell Survival and Kinase Inhibition Profiles

The preservation of pancreatic β-cell function and survival is a key therapeutic goal in the management of diabetes. The inhibition of certain protein kinases has emerged as a promising strategy to protect β-cells from apoptosis and to promote their proliferation nih.govmdpi.com. Indole-based structures are prevalent in a large number of kinase inhibitors, and their versatility makes them attractive scaffolds for the design of new therapeutic agents targeting kinases involved in β-cell signaling pathways nih.gov.

While direct studies on this compound analogues for β-cell survival are limited, the broader class of indole-based kinase inhibitors has been extensively reviewed, particularly in the context of cancer therapy where kinases are major targets nih.gov. These reviews highlight the ability of the indole core to be modified to achieve potent and selective inhibition of various kinases, including receptor tyrosine kinases and serine/threonine kinases. The knowledge gained from the development of indole-based kinase inhibitors for other diseases can be leveraged to design specific inhibitors that could protect β-cells. The inhibition of kinases such as DYRK1A has been shown to promote β-cell proliferation, and small molecule inhibitors, including those with indole-like structures, are being investigated for this purpose mdpi.com.

Monoamine Oxidase B (MAO-B) Inhibition

Monoamine oxidase B (MAO-B) is a key enzyme in the catabolism of dopamine (B1211576) in the brain. The inhibition of MAO-B increases dopamine levels and is a validated therapeutic strategy for Parkinson's disease. Indole and its derivatives have been extensively studied as inhibitors of MAO-B.

The structure-activity relationship for indole-based MAO inhibitors has been investigated, revealing that the planarity of the molecule and the distribution of electron density are important for selective MAO-B inhibition nih.govrsc.org. A study on 3-(3,4-dichlorophenyl)-5-(1H-indol-5-yl)-1,2,4-oxadiazole, a close analogue of the compound of interest, demonstrated potent and selective inhibition of human MAO-B with an IC50 value of 0.036 µM mdpi.com. This suggests that the presence of a di-halogenated phenyl ring, similar to the 3,4-difluorophenyl group, is compatible with high-affinity binding to the MAO-B active site. Another study on N-substituted indole-based analogues identified compounds with IC50 values for MAO-B inhibition in the sub-micromolar range, with one of the most potent derivatives showing a competitive mode of inhibition nih.gov. These findings strongly support the potential of this compound analogues as effective MAO-B inhibitors for the treatment of neurodegenerative disorders.

Table 4: MAO-B Inhibitory Activity of an Indole Analogue

Compound Analogue Target Enzyme IC50 (µM)
3-(3,4-Dichlorophenyl)-5-(1H-indol-5-yl)-1,2,4-oxadiazole Human MAO-B 0.036 mdpi.com

Neuroprotective or Neuromodulatory Effects

Indole-based compounds have shown promise as multifunctional agents for the treatment of neurodegenerative diseases. mdpi.comnih.gov Certain derivatives have been found to exhibit significant neuroprotective effects against oxidative stress and cytotoxicity in neuronal cell lines. nih.govnih.gov For instance, in studies using the SH-SY5Y neuroblastoma cell line, indole derivatives demonstrated protective effects against cytotoxicity induced by amyloid-β (Aβ) peptides and oxidative stress. nih.govnih.gov

One area of investigation involves the inhibition of monoamine oxidase (MAO) enzymes, particularly MAO-B, which is implicated in the pathology of neurodegenerative disorders like Parkinson's disease. A synthesized analogue, 3-(3,4-dichlorophenyl)-5-(1H-indol-5-yl)-1,2,4-oxadiazole, was identified as a highly potent and selective inhibitor of human MAO-B. mdpi.com This compound demonstrated a notable inhibition of MAO-B with an IC50 value of 0.036 μM, while showing significantly less activity against the MAO-A isoform (IC50 = 150 μM). mdpi.com This selectivity highlights its potential as a lead compound for developing therapeutic agents for neurodegenerative conditions. mdpi.com

Furthermore, other complex indole derivatives, such as the 2,3,4,5-tetrahydroazepino[4,3-b]indole(1H)-2-one derivative, have displayed potent nanomolar inhibition of butyrylcholinesterase (BChE) and protective effects against NMDA-induced excitotoxicity in SH-SY5Y cells. nih.gov Similarly, new derivatives of stobadine, a pyrido[4,3-b]indole, have shown neuroprotective actions in models where oxidative stress is presumed to play a key role. nih.gov These findings collectively suggest that the indole scaffold is a valuable framework for designing compounds with significant neuroprotective and neuromodulatory potential. nih.govnih.gov

Anticancer and Antiproliferative Mechanisms

Analogues of this compound have emerged as a significant class of compounds with potent anticancer and antiproliferative activities, operating through diverse molecular mechanisms.

A primary mechanism for the anticancer activity of these analogues is the inhibition of key protein kinases involved in tumor cell proliferation and survival, such as the Epidermal Growth Factor Receptor (EGFR). nih.govmdpi.comnih.gov EGFR is a crucial target in cancer therapy, and several indole-based compounds have been designed as potent inhibitors. mdpi.complos.org

In one study, a series of indolyl-pyrimidine hybrids were synthesized and evaluated for their EGFR inhibitory activity. The most active compound, designated 4g , showed an IC50 value of 0.25 µM against EGFR, which was equipotent to the reference drug erlotinib (B232) (IC50 = 0.30 µM). nih.gov Other analogues in the same series also exhibited good activity, with IC50 values ranging from 0.38 to 0.50 µM. nih.gov

Another study focused on indole-based 1,3,4-oxadiazoles. The standout compound, 2e , demonstrated significant EGFR inhibition with an IC50 value of 2.80 ± 0.52 μM. mdpi.com While less potent than erlotinib (IC50 = 0.04 ± 0.01 μM) in this specific assay, compound 2e exhibited superior cytotoxic effects against various cancer cell lines, including HCT116, A549, and A375. mdpi.com The activation of the serine/threonine kinase AKT1 is also a critical factor in tumor cell survival, and its inhibition is a key therapeutic strategy. nih.gov While specific data on this compound analogues directly targeting AKT1 is emerging, the broader class of indole derivatives is actively being explored for this purpose.

Table 1: EGFR Kinase Inhibition by Indole Analogues

Compound Description Target Kinase IC50 Value (µM) Reference Compound Reference IC50 (µM)
4g Indolyl-pyrimidine hybrid EGFR 0.25 Erlotinib 0.30
4f Indolyl-pyrimidine hybrid EGFR 0.38 Erlotinib 0.30
4h Indolyl-pyrimidine hybrid EGFR 0.39 Erlotinib 0.30

| 2e | Indole-based 1,3,4-oxadiazole (B1194373) | EGFR | 2.80 ± 0.52 | Erlotinib | 0.04 ± 0.01 |

Disruption of microtubule dynamics is a clinically validated strategy in cancer chemotherapy. nih.gov Microtubules, which are polymers of tubulin, are essential for forming the mitotic spindle during cell division. nih.gov Several classes of indole-based compounds have been identified as potent inhibitors of tubulin polymerization, often by binding to the colchicine (B1669291) site on β-tubulin. nih.govnih.gov

Combretastatin A-4 (CA-4) is a potent natural tubulin inhibitor, and many synthetic indole analogues are designed based on its structure. nih.govmdpi.com These analogues often feature a trimethoxyphenyl (TMP) moiety, which is crucial for binding to the colchicine site. nih.gov For example, a series of 9-aryl-5H-pyrido[4,3-b]indole derivatives were designed as tubulin polymerization inhibitors, with the most potent compound, 7k , showing strong anti-proliferative activity against HeLa cells (IC50 = 8.7 ± 1.3 μM) and remarkable inhibition of tubulin polymerization. nih.gov

Another nonplanar analogue of the marine alkaloid fascaplysin (B45494), CA224 , was also found to inhibit tubulin polymerization, contributing to its ability to block the cell cycle at the G2/M phase. nih.gov Similarly, certain indole-based chalcone (B49325) derivatives and (isoCA-4) analogues containing a quinoline moiety have demonstrated effective tubulin polymerization inhibition, with IC50 values in the low micromolar range. mdpi.com

Table 2: Tubulin Polymerization Inhibition by Indole Analogues

Compound Class Key Feature Mechanism Example Compound IC50 (Antiproliferative) IC50 (Tubulin Polymerization)
Pyrido[4,3-b]indoles 3,4,5-trimethoxyphenyl group Binds colchicine site 7k 8.7 ± 1.3 μM (HeLa) Dose-dependent inhibition
Fascaplysin Analogues Biphenyl-carboxamide-indole Inhibits polymerization CA224 Not specified Not specified

The antiproliferative activity of this compound analogues is ultimately executed through the activation of cytotoxic pathways, leading to cancer cell death. The primary mechanisms observed are the induction of apoptosis and cell cycle arrest. nih.gov

Indole-based compounds have been shown to trigger apoptosis in various cancer cell lines. For instance, the EGFR inhibitor 2e was found to enhance apoptosis in HCT116 cells by over 28%, a significantly greater effect than that of erlotinib (7.42%) in the same assay. mdpi.comnih.gov

Cell cycle arrest is another critical cytotoxic mechanism. The uncontrolled progression of the cell cycle is a hallmark of cancer. nih.gov Treatment of HCT116 cells with novel 2-(thiophen-2-yl)-1H-indole derivatives led to a significant increase in the percentage of cells in the S and G2/M phases, indicating that these analogues induce cell cycle arrest and prevent cancer cell growth. nih.gov The fascaplysin analogue CA224 also demonstrated the ability to block the cell cycle at both the G0/G1 and G2/M phases, mediated by its dual inhibition of Cdk4 and tubulin polymerization, respectively. nih.gov These mechanistic studies confirm that indole derivatives exert their potent anticancer effects by disrupting fundamental cellular processes required for tumor progression. nih.gov

Anti-inflammatory and Antioxidant Properties

Beyond their anticancer and neuroprotective activities, indole-based structures are recognized for their significant anti-inflammatory and antioxidant properties. nih.govmdpi.com

The anti-inflammatory effects of indoline (B122111) derivatives have been demonstrated in cellular models of inflammation. In one study, novel ester and amine derivatives of indoline were evaluated in lipopolysaccharide (LPS)-activated RAW 264.7 and mouse peritoneal macrophages. nih.gov Several compounds were found to reduce the production of nitric oxide (NO) and pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) at very low concentrations (1-10 pM). nih.gov The mechanism for one compound was linked to a decrease in the phosphorylation of p38 MAP kinase. nih.gov Similarly, a 3-substituted-indolin-2-one derivative, 3-(3-hydroxyphenyl)-indolin-2-one, potently inhibited the production of NO, TNF-α, and IL-6 by regulating the Akt, MAPK, and NF-κB signaling pathways in RAW264.7 cells. mdpi.com

The indole ring itself is a well-known antioxidant and radical scavenger, a property inherent in molecules like melatonin (B1676174). mdpi.com Synthetic indole derivatives have been developed to leverage this characteristic. Studies on novel indole-based melatonin analogues confirmed that many of the synthesized compounds possess potent in vitro antioxidant activity, in some cases exceeding that of melatonin itself. mdpi.com The antioxidant potential of various indole derivatives has been confirmed through multiple assays, including DPPH radical scavenging and ferric ion reducing antioxidant power (FRAP). nih.govmdpi.com This dual capacity to combat both inflammation and oxidative stress makes these compounds promising candidates for a range of pathological conditions. nih.govresearchgate.net

Based on a comprehensive search of available scientific literature, specific computational and theoretical investigation data for the compound “this compound” corresponding to the detailed outline provided is not available. Published research focuses on the broader class of indoline or 4-arylindoline scaffolds, without detailing the specific molecular docking, quantum chemical calculations, or molecular dynamics simulations for the 3,4-difluorophenyl substituted variant.

Constructing an article with "thorough, informative, and scientifically accurate content" and "detailed research findings" as requested is not possible without specific studies on this molecule. To adhere to the strict requirements of providing factual data solely on “this compound” and avoiding the introduction of information outside this scope, the article cannot be generated at this time.

Computational and Theoretical Investigations of 4 3,4 Difluorophenyl Indoline

In Silico Screening and Virtual Library Design

The 4-(3,4-Difluorophenyl)indoline scaffold represents a strategic starting point for computational drug discovery campaigns. Its structure combines the indoline (B122111) nucleus, a well-established "privileged scaffold" known for its presence in numerous biologically active compounds researchgate.netnih.gov, with a 3,4-difluorophenyl moiety. The inclusion of fluorine atoms is a deliberate tactic in medicinal chemistry to modulate physicochemical properties such as metabolic stability and binding affinity, potentially enhancing the therapeutic profile of derivative compounds tandfonline.comnih.gov. Computational methods, particularly in silico screening and virtual library design, offer a rapid and cost-effective approach to explore the chemical space around this core structure to identify promising lead candidates. jetir.orgdiva-portal.orglongdom.org

Virtual Library Construction around the this compound Core

The design of a virtual library is the foundational step in exploring the potential of the this compound scaffold. This process involves the computational enumeration of a vast number of derivatives by attaching various chemical substituents (R-groups) at synthetically accessible positions on the core structure. The primary sites for modification on this scaffold include the nitrogen atom (N1 position) of the indoline ring and available positions on the aromatic rings.

The goal is to generate a diverse collection of virtual compounds that cover a wide range of steric, electronic, and pharmacokinetic properties. This diversity increases the probability of identifying molecules that can form favorable interactions with a specific biological target. A representative set of modifications can be systematically applied to the core scaffold to generate a focused library for screening against a particular target family, such as protein kinases or bacterial enzymes like DNA gyrase. nih.govresearchgate.net

Table 5.4.1: Representative Virtual Library Based on the this compound Scaffold This table illustrates a hypothetical subset of a virtual library designed for screening. The R-groups are chosen to represent a range of common chemical functionalities.

Compound IDCore StructureR-Group (at N1 position)Rationale for Inclusion
DFI-001this compound core structure-H (unsubstituted)Baseline parent compound.
DFI-002-CH2CH2OHIntroduces a hydrogen bond donor/acceptor. This group can form hydrogen bonds with amino acid residues in a protein's active site, potentially increasing binding affinity.
DFI-003-C(=O)CH3Adds a carbonyl group for potential polar contacts. The acetyl group is a common functional group that can act as a hydrogen bond acceptor.
DFI-004-SO2PhIntroduces a bulky, electron-withdrawing sulfonyl group. This group can explore larger pockets in the binding site and establish specific interactions.
DFI-005-CH2-PyridineIncorporates a basic nitrogen for potential salt-bridge formation. The pyridyl moiety can interact with acidic residues like aspartate or glutamate.

Structure-Based Virtual Screening and Hit Identification

Following the design of the virtual library, structure-based virtual screening is employed to identify potential "hits." This process relies on the three-dimensional structure of a biological target, which can be obtained from crystallographic data or homology modeling. Molecular docking is a key technique used to predict how each compound in the virtual library will bind to the target protein. tandfonline.comnih.gov

The docking algorithm systematically samples different orientations and conformations of the ligand within the protein's active site and calculates a "docking score" for each pose. This score, typically expressed in units of energy (e.g., kcal/mol), estimates the binding affinity. Compounds with lower (more negative) binding energies are predicted to be more potent inhibitors. nih.gov This computational screening allows for the prioritization of a smaller, more manageable number of compounds for synthesis and experimental testing.

Table 5.4.2: Hypothetical Docking Results for DFI Derivatives against DNA Gyrase B DNA Gyrase Subunit B is a validated target for antibacterial agents, and indoline-based compounds have been investigated as inhibitors. nih.govacs.org The data below are illustrative of typical results from a virtual screening campaign.

Compound IDPredicted Binding Energy (kcal/mol)Key Predicted Interactions (Amino Acid Residues)Binding Mode Description
DFI-001-6.8Asp81, Val79Difluorophenyl group occupies a hydrophobic pocket.
DFI-002-7.9Asp81, Gly85, Thr173The terminal hydroxyl (-OH) of the R-group forms a predicted hydrogen bond with the side chain of Threonine 173, anchoring the ligand in the active site.Hydrogen bond formation via the hydroxyethyl (B10761427) group enhances binding.
DFI-003-7.5Asp81, Wat54 (water molecule)Carbonyl oxygen forms a water-mediated hydrogen bond.
DFI-004-8.5Asp81, Val128, Ile86The phenylsulfonyl group extends into a deeper hydrophobic sub-pocket, making van der Waals contacts with Isoleucine 86.Hydrophobic and polar interactions from the sulfonylphenyl group improve affinity.
DFI-005-8.2Asp81, Glu58Pyridyl nitrogen forms a salt bridge with the acidic residue Glu58.

In Silico ADMET Profiling

A high binding affinity alone does not guarantee a successful drug. Therefore, virtual screening hits are further filtered based on their predicted pharmacokinetic properties. Computational models are used to estimate Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profiles. tandfonline.com This step is crucial for early-stage deselection of compounds that are likely to fail later in development due to poor bioavailability, metabolic instability, or potential toxicity. Key calculated parameters include lipophilicity (LogP), aqueous solubility, blood-brain barrier permeability, and adherence to drug-likeness rules (e.g., Lipinski's Rule of Five).

Table 5.4.3: Predicted ADMET Properties for Prioritized DFI Hits This table showcases key drug-like properties calculated computationally to filter virtual screening hits. Favorable values suggest a higher likelihood of the compound having acceptable pharmacokinetics.

Compound IDLogPAqueous Solubility (mg/L)BBB PermeabilityDrug-Likeness Score
DFI-0013.545.0High0.65
DFI-0022.9150.0Medium0.78
DFI-0044.85.0High0.40
DFI-0054.120.0Medium0.71

By integrating virtual library design with multi-parameter in silico screening—encompassing both target affinity and ADMET properties—researchers can efficiently navigate the vast chemical space around the this compound scaffold. This computational workflow significantly enhances the probability of identifying high-quality lead compounds for subsequent experimental validation.

Challenges and Future Research Directions

Development of Novel Synthetic Routes

A significant challenge lies in establishing efficient and scalable synthetic routes to produce 4-(3,4-Difluorophenyl)indoline and its analogs. While general methods for indoline (B122111) synthesis exist, their application to this specific structure requires optimization. organic-chemistry.org Future research should focus on developing novel synthetic pathways that offer high yields, regioselectivity, and access to a diverse range of derivatives.

Key areas for exploration include:

Palladium-Catalyzed Intramolecular Amination: This method, which involves the C-H amination of β-arylethylamine substrates, could be adapted for the synthesis of the indoline core. organic-chemistry.org Research would be needed to optimize catalyst systems and reaction conditions for substrates bearing the 3,4-difluorophenyl group.

Reductive Cyclization: Strategies involving the reduction of corresponding indole (B1671886) precursors or related nitro compounds could provide an alternative and efficient route.

One-Pot Reactions: The development of one-pot, multi-component reactions would be highly advantageous for generating a library of derivatives efficiently, saving time and resources. nih.gov

A comparative table of potential synthetic approaches is outlined below.

Synthetic Strategy Potential Advantages Key Challenges for Optimization
Pd-Catalyzed C-H AminationHigh efficiency, mild conditions, use of inexpensive reagents. organic-chemistry.orgCatalyst loading, oxidant selection, substrate scope with difluoro-substituents.
Reductive N-alkylation of IndolesCan utilize various reducing agents.Control of chemoselectivity, potential for over-reduction.
Formal [3+2]-CycloadditionHighly regio- and diastereoselective. organic-chemistry.orgAvailability of starting materials, reaction conditions for aryne generation.

Exploration of New Biological Targets

The indoline scaffold is present in compounds targeting a wide array of biological entities, including kinases, G-protein coupled receptors (GPCRs), and ion channels. nih.govmdpi.com A critical future direction is to determine the specific biological targets of this compound. This exploration would involve comprehensive screening against various target classes to uncover its mechanism of action and potential therapeutic applications.

Future screening efforts should prioritize targets implicated in major diseases:

Oncology: Many indole derivatives exhibit anticancer activity. nih.govresearchgate.net Screening against panels of cancer cell lines and key oncogenic proteins (e.g., MDM2, EGFR, BCR-ABL1 kinase) could reveal antiproliferative effects. nih.govthesciencein.org

Neuroscience: The structural similarity to neurotransmitters suggests potential activity against receptors and transporters in the central nervous system, relevant for conditions like depression, anxiety, or neurodegenerative diseases.

Infectious Diseases: Indole derivatives have shown antimicrobial and antiplasmodial properties. researchgate.netresearchgate.net Screening against a broad spectrum of bacteria, fungi, and parasites could identify novel anti-infective applications. researchgate.net

Advanced Computational Modeling for Rational Design

Computational modeling is an indispensable tool for accelerating drug discovery by predicting how a compound will interact with a biological target. nih.gov For this compound, advanced computational studies can guide its development before extensive and costly laboratory synthesis is undertaken.

Future computational research should focus on:

Molecular Docking: Simulating the binding of this compound to the active sites of known protein targets can help prioritize which biological pathways to investigate experimentally. researchgate.netnih.gov This can predict binding affinity and key molecular interactions.

Density Functional Theory (DFT): DFT calculations can be used to understand the electronic properties of the molecule, such as its molecular orbital energies and electrostatic potential. nih.gov This information is crucial for predicting reactivity and designing derivatives with improved properties.

Pharmacophore Modeling: By identifying the key structural features of known active molecules for a particular target, a pharmacophore model can be built. mdpi.com This model can then be used to virtually screen for new derivatives of this compound with a higher probability of being active.

Derivatization Strategies for Enhanced Selectivity and Potency

Once an initial biological activity is identified, the next challenge is to optimize the structure of this compound to enhance its potency (the concentration required to produce an effect) and selectivity (its ability to act on a specific target without affecting others). nih.gov This involves creating a series of derivatives and evaluating their structure-activity relationships (SAR). nih.govmdpi.com

Systematic derivatization could explore modifications at several key positions:

Indoline Nitrogen (N1 position): Alkylation or acylation at this position can significantly alter the compound's steric and electronic profile, influencing target binding and cell permeability.

Phenyl Ring: Adding or modifying substituents on the 3,4-difluorophenyl ring can fine-tune interactions within a protein's binding pocket.

Indoline Core: Substitution at other positions on the indoline ring could provide additional points of interaction or block unwanted metabolic pathways.

The following table illustrates a hypothetical SAR study for derivatives aimed at improving potency.

Derivative Modification Hypothetical IC50 (nM) Rationale for Change
Lead CompoundThis compound500Baseline activity
Derivative AN1-methylation250Increased lipophilicity may improve cell entry.
Derivative BN1-acetylation800Increased polarity may decrease activity.
Derivative CAddition of 4-hydroxyl to phenyl ring150Potential for new hydrogen bond with target. nih.gov

Application of Artificial Intelligence and Machine Learning in Compound Optimization

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by analyzing vast datasets to predict compound properties and guide optimization. nih.govzenodo.org Applying these technologies to the development of this compound represents a significant future opportunity.

AI and ML models can be applied in several ways:

Predictive Modeling: ML algorithms can be trained on data from existing indoline derivatives to predict the biological activity, toxicity, and ADME (absorption, distribution, metabolism, and excretion) properties of new, unsynthesized analogs of this compound. researchgate.net

Generative Models: AI can design novel molecular structures based on desired properties. A generative model could be tasked with creating new indoline derivatives that are predicted to have high potency for a specific target and favorable drug-like properties.

Data Analysis: AI can analyze complex datasets from high-throughput screening to identify subtle structure-activity relationships that may not be apparent through traditional analysis. nih.gov This can accelerate the optimization cycle and lead to the more rapid discovery of potent and selective drug candidates. spie.org

Q & A

Q. What are the optimal synthetic routes for 4-(3,4-Difluorophenyl)indoline?

The synthesis typically involves coupling the indoline core with a 3,4-difluorophenyl group. A validated method is the Suzuki-Miyaura cross-coupling using 3,4-difluorophenyl boronic acid and a brominated indoline precursor. Key conditions include a palladium catalyst (e.g., Pd(PPh₃)₄), a base (K₂CO₃), and a solvent system like DME/H₂O. Microwave-assisted synthesis can enhance reaction efficiency and yield .

Q. How is the structure of this compound characterized?

Structural confirmation relies on multinuclear NMR spectroscopy (¹H, ¹³C, and ¹⁹F), high-resolution mass spectrometry (HRMS) , and X-ray crystallography . The ¹⁹F NMR is particularly critical for verifying the positions of fluorine atoms. Computational tools like DFT can predict electronic properties and validate experimental data .

Q. What are the common challenges in synthesizing fluorinated indoline derivatives?

Challenges include regioselectivity issues due to fluorine's electronegativity and steric hindrance from the difluorophenyl group. Strategies to address this include using directing groups (e.g., -Boc) on the indoline ring or optimizing coupling conditions (e.g., ligand choice in Pd catalysis) .

Q. How stable is this compound under different storage conditions?

Stability studies using HPLC and TGA/DSC reveal decomposition at elevated temperatures (>150°C). For long-term storage, the compound should be kept in inert atmospheres (argon) at -20°C to prevent oxidation or hydrolysis .

Advanced Research Questions

Q. How does the difluorophenyl substituent influence electronic properties and reactivity?

The electron-withdrawing nature of fluorine atoms reduces electron density on the indoline ring, affecting reactivity in subsequent reactions (e.g., electrophilic substitutions). Computational studies (DFT) show decreased HOMO-LUMO gaps compared to non-fluorinated analogs, which may enhance interactions with biological targets .

Q. What strategies resolve contradictions in reported biological activities of fluorinated indolines?

Discrepancies often arise from variations in assay conditions (e.g., cell lines, incubation times) or compound purity. A meta-analysis approach, combined with structure-activity relationship (SAR) studies using analogs (e.g., mono-fluoro or trifluoromethyl derivatives), can isolate substituent-specific effects .

Q. How can reaction yields be optimized for large-scale synthesis?

Microwave-assisted synthesis improves reaction rates and yields by enhancing heat transfer. Catalyst recycling (e.g., immobilized Pd nanoparticles) and solvent optimization (e.g., switching from DME to ethanol/water mixtures) further reduce costs and environmental impact .

Q. What are the potential biological targets for this compound?

Based on structurally related compounds, potential targets include kinase enzymes (e.g., JAK2) and G-protein-coupled receptors (GPCRs). In vitro screening using fluorescence polarization assays or surface plasmon resonance (SPR) is recommended to identify binding affinities .

Methodological Notes

  • Data Validation : Cross-reference NMR shifts with PubChem entries (e.g., CID 674091) to ensure consistency .
  • Safety Protocols : Fluorinated compounds may release HF under harsh conditions; use fluoropolymer-coated labware and proper ventilation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.